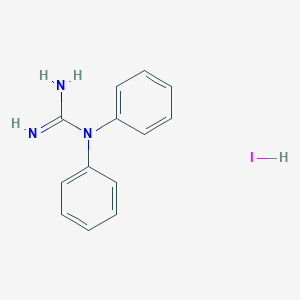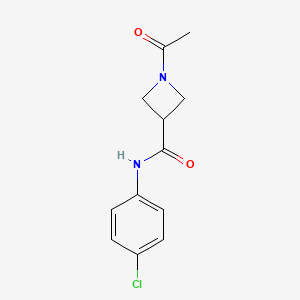
1,1-Difenilguanidina; yoduro de hidrógeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenylguanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. 1,1-Diphenylguanidine;hydroiodide is particularly noted for its use as a complexing agent in the detection of metals and organic bases, as well as an accelerator in the vulcanization of rubber .
Aplicaciones Científicas De Investigación
1,1-Diphenylguanidine;hydroiodide has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent in the detection of metals and organic bases.
Biology: The compound is studied for its potential biological activities, including its role as a dermatological sensitizer and allergen.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of allergic contact dermatitis.
Industry: It is widely used as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products
Mecanismo De Acción
Target of Action
1,1-Diphenylguanidine;hydroiodide, also known as Z3670333591, is primarily used as a complexing agent in the detection of metals and organic bases . It is also used as an accelerator in the vulcanization of rubber . The primary targets of this compound are therefore metals and organic bases in the detection process, and rubber in the vulcanization process .
Mode of Action
It is known that in the vulcanization of rubber, it acts as an accelerator, speeding up the cross-linking process that hardens the rubber .
Biochemical Pathways
It is involved in the vulcanization process of rubber, which is a complex biochemical pathway involving various reactions .
Result of Action
The primary result of the action of 1,1-Diphenylguanidine;hydroiodide (Z3670333591) is the detection of metals and organic bases, and the acceleration of the vulcanization process of rubber . This results in hardened rubber products and the identification of specific metals and organic bases .
Action Environment
The action of 1,1-Diphenylguanidine;hydroiodide (Z3670333591) can be influenced by various environmental factors. For instance, the efficiency of the vulcanization process can be affected by temperature and pressure .
Análisis Bioquímico
Biochemical Properties
1,1-Diphenylguanidine hydroiodide interacts with various enzymes, proteins, and other biomolecules. It is a complexing agent used in the detection of metals and organic bases
Cellular Effects
It is known to be a dermatological sensitizer and allergen
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been detected in human urine samples, indicating its presence in the body over time .
Subcellular Localization
Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenylguanidine;hydroiodide typically involves the reaction of diphenylamine with cyanamide under acidic conditions. This reaction forms diphenylguanidine, which is then treated with hydroiodic acid to produce the hydroiodide salt .
Industrial Production Methods
Industrial production of 1,1-Diphenylguanidine;hydroiodide often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenylguanidine;hydroiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form diphenylamine and other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylguanidine oxide, while reduction may produce diphenylamine.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylguanidine: Similar in structure but lacks the hydroiodide component.
6PPD-Quinone: Another compound used in the rubber industry, known for its role in tire manufacturing.
Uniqueness
1,1-Diphenylguanidine;hydroiodide is unique due to its dual role as both a complexing agent and a vulcanization accelerator. Its ability to form stable complexes with metals and organic bases makes it particularly valuable in analytical chemistry, while its role in rubber vulcanization enhances the durability and performance of rubber products .
Propiedades
IUPAC Name |
1,1-diphenylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUJHFUZXBVZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide](/img/structure/B2592346.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(4-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2592347.png)
![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)


![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2592356.png)
![3-methyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2592357.png)

![3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592362.png)
![ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)

